5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepine
Description
Significance of Nitrogen and Sulfur Heterocycles in Chemical Research
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, are fundamental to organic chemistry. Those incorporating both nitrogen and sulfur atoms are of particular importance, demonstrating a broad spectrum of applications in medicinal chemistry, agrochemicals, and materials science. The presence of these heteroatoms imparts unique physicochemical properties to the molecules, such as the ability to engage in hydrogen bonding and coordinate with metal ions, which are crucial for biological activity.
Nitrogen and sulfur heterocycles are integral components of numerous natural products and synthetic compounds with pronounced physiological effects. Their structural diversity and ability to interact with biological targets have made them privileged scaffolds in drug discovery. Many approved drugs and clinical candidates feature these heterocyclic cores, highlighting their therapeutic potential.
Unique Structural Features of the Fused Thiophene-Azepine System
The 5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepine scaffold is a bicyclic system formed by the fusion of a thiophene (B33073) ring and an azepine ring. This fusion results in a unique three-dimensional structure that combines the characteristics of both parent heterocycles.
The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. It is considered an electron-rich aromatic system, which influences its chemical reactivity and its ability to participate in π-stacking interactions. The fusion of this planar, aromatic ring to the seven-membered azepine ring introduces significant structural rigidity to that portion of the molecule.
The azepine ring is a seven-membered heterocycle containing a nitrogen atom. In the this compound system, the azepine ring is saturated. Unlike smaller rings, seven-membered rings are conformationally flexible and can adopt several non-planar conformations, such as chair, boat, and twist-boat forms. This conformational flexibility can be crucial for the molecule's ability to adopt a specific orientation for binding to a biological target. The nitrogen atom in the azepine ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, further contributing to potential intermolecular interactions.
Historical Context and Early Research on Thienoazepines
The exploration of thienoazepine scaffolds is part of the broader and long-standing interest in fused heterocyclic systems. While extensive early literature specifically on this compound is not abundant, foundational work on the synthesis of related thienoazepine isomers dates back several decades.
For instance, research in the mid-1970s described the synthesis of thieno[2,3-b]azepin-4-ones as potential antineoplastic agents. nih.gov These early investigations were driven by the search for isosteres of biologically active benzazepine compounds, where the benzene (B151609) ring is replaced by a thiophene ring to modulate biological activity and physicochemical properties. nih.gov The synthetic strategies employed often involved multi-step sequences, such as Dieckmann ring closure, to construct the seven-membered azepine ring onto a pre-existing thiophene core. nih.gov
Another synthetic approach reported in the literature involves the photolysis of azido-substituted dihydrobenzothiophenes to generate thieno[2,3-d]azepine and thieno[2,3-c]azepine derivatives. rsc.org These early synthetic explorations, while not always focused on the fully saturated tetrahydroazepine system, laid the groundwork for accessing the core thienoazepine scaffold and paved the way for future derivatization and investigation.
Overview of Research Trajectories for this compound
Modern research on this compound and its isomers is predominantly focused on its potential applications in medicinal chemistry. The scaffold is considered a valuable pharmacophore for the design of novel therapeutic agents targeting a variety of biological systems.
One significant area of investigation has been the development of derivatives as antagonists for G protein-coupled receptors. For example, derivatives of the isomeric 5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine have been synthesized and evaluated as potent antagonists of the arginine vasopressin (AVP) receptors. nih.gov
Furthermore, fused thiophene systems, in general, have been explored for their activity as 5-HT2A receptor antagonists. nih.gov Research in this area often involves molecular modeling to understand the structure-activity relationships and to optimize the placement of substituents on the heterocyclic core to achieve high affinity and selectivity. nih.gov
More recently, related structures like tetrahydrobenzo nih.govelsevierpure.comthieno[2,3-d]pyrimidines, which can be considered derivatives of a tricyclic system containing the tetrahydrothiophene (B86538) core, have been investigated as microtubule targeting agents for cancer therapy and as potential treatments for neurodegenerative diseases like Alzheimer's disease. chimicatechnoacta.rumdpi.com These studies highlight the versatility of the saturated thiophene-fused ring system as a template for developing biologically active molecules. The research trajectory for the this compound scaffold and its relatives continues to be driven by the search for novel compounds with unique pharmacological profiles.
Data Tables
Table 1: Physicochemical Properties of the Parent Scaffold
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₁NS |
| Molecular Weight | 153.25 g/mol |
| InChIKey | JUPMBVNRFXPRCB-UHFFFAOYSA-N |
| SMILES | C1CNCCC2=C1C=CS2 |
Data sourced from PubChem CID 11513777 nih.gov
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 7-diethylamino-2,3-dihydro-8H-thieno[2,3-d]azepine |
| 7-diethylamino-8H-thieno[2,3-d]azepine |
| 6-diethylamino-8H-thieno[2,3-c]azepine |
| thieno[2,3-b]azepin-4-ones |
| 5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c1-2-7-3-5-10-8(7)6-9-4-1/h3,5,9H,1-2,4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHBMPBDDNCJDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CNC1)SC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Analysis and Conformational Studies of Thienoazepines
Spectroscopic Characterization Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)
The molecular structure of 5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepine is confirmed through a variety of spectroscopic methods. These techniques provide detailed information about the connectivity of atoms and the types of chemical bonds present in the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for C-H stretching vibrations of both the aromatic thiophene (B33073) ring and the aliphatic azepine ring. nih.gov The N-H stretching vibration of the secondary amine in the azepine ring would also be a key diagnostic peak.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight of 153.24 g/mol . amadischem.com The fragmentation pattern would likely involve the cleavage of the azepine ring, providing further structural information.
| Technique | Expected Key Features |
|---|---|
| ¹H NMR | Signals for thiophene protons (aromatic region), signals for CH₂ groups of the azepine ring (aliphatic region), and a signal for the NH proton. |
| ¹³C NMR | Signals for thiophene carbons (downfield), and signals for aliphatic carbons of the azepine ring (upfield). |
| IR | N-H stretching, aromatic and aliphatic C-H stretching, and C=C stretching of the thiophene ring. |
| Mass Spectrometry | Molecular ion peak (m/z) corresponding to the molecular weight, and characteristic fragmentation pattern. |
X-Ray Crystallographic Analysis for Absolute Configuration and Conformation
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal, providing unambiguous information about bond lengths, bond angles, and the absolute conformation of the molecule. While a specific crystal structure for this compound has not been reported, studies on related complex heterocyclic systems containing a tetrahydrothieno[2,3-c]isoquinoline framework have been published. nih.gov
In one such study, the crystal structure of a derivative revealed a chair-like conformation for the six-membered ring fused to the thiophene. nih.gov This suggests that the seven-membered azepine ring in this compound would also adopt a non-planar conformation to minimize steric and torsional strain. X-ray analysis of suitable crystals of this compound or its derivatives would be invaluable for definitively establishing its solid-state conformation and intermolecular interactions.
Conformational Preferences and Dynamics of the Seven-Membered Azepine Ring
Computational modeling and dynamic NMR studies are often employed to investigate the conformational preferences and the energy barriers between different conformations of seven-membered rings. For the tetrahydroazepine ring in this fused system, several conformations such as chair, boat, and twist-boat are theoretically possible. The specific conformational landscape would be influenced by the substitution pattern on the azepine ring and the nature of the fused thiophene ring. Without specific experimental or computational data for this compound, the exact conformational preferences remain a subject for further investigation.
Analysis of Fused Ring Strain and Stability
The fusion of the five-membered thiophene ring with the seven-membered azepine ring introduces ring strain into the bicyclic system. Ring strain arises from deviations of bond angles from their ideal values (angle strain), eclipsing interactions between adjacent bonds (torsional strain), and non-bonded steric interactions across the ring (transannular strain).
Computational and Theoretical Chemistry of 5,6,7,8 Tetrahydro 4h Thieno 2,3 C Azepine
Electronic Structure and Reactivity Predictions (e.g., π-electron delocalization)
A fundamental understanding of a molecule's reactivity and potential applications begins with its electronic structure. For 5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepine, computational studies would be invaluable in elucidating the nature of its π-electron system. The fusion of the thiophene (B33073) and azepine rings creates a unique electronic environment.
Theoretical calculations, such as Density Functional Theory (DFT), could provide insights into:
Molecular Orbital Analysis: Determining the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting the molecule's electron-donating and accepting capabilities. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability.
Electron Delocalization: Analysis of the π-electron delocalization across the fused ring system would help in understanding the aromaticity and stability of the thiophene ring and its interaction with the partially saturated azepine ring.
Electrostatic Potential Maps: These maps would visualize the electron density distribution, highlighting regions susceptible to electrophilic and nucleophilic attack, thereby predicting the most probable sites for chemical reactions.
Without specific computational studies on this compound, any discussion on these properties would be purely speculative and based on generalizations from other thieno-fused systems.
Quantum Chemical Calculations for Molecular Geometry and Energy
The three-dimensional arrangement of atoms in this compound dictates its physical and biological properties. Quantum chemical calculations are essential for determining its most stable conformation and geometric parameters.
Key data that could be generated from such calculations include:
| Parameter | Description |
| Bond Lengths | The equilibrium distances between bonded atoms. |
| Bond Angles | The angles formed by three consecutive bonded atoms. |
| Dihedral Angles | The rotational angles between planes defined by four bonded atoms, which would be critical for defining the conformation of the flexible azepine ring. |
| Total Energy | The calculated energy of the optimized geometry, which can be used to compare the stability of different conformers. |
Currently, there are no published studies providing these calculated geometric parameters or the optimized molecular structure of this compound.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the pathways of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, this could be applied to understand its synthesis and reactivity. For instance, computational studies could elucidate the mechanism of its formation, potentially through ring-expansion reactions or cyclization of appropriate precursors. Such studies would provide a deeper understanding of the reaction kinetics and thermodynamics, aiding in the optimization of synthetic routes. However, no such computational studies on the reaction mechanisms involving this specific thienoazepine isomer have been reported.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Thienoazepine Scaffolds
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. While QSAR studies have been conducted on related scaffolds like thieno[2,3-d]pyrimidines, there is a lack of published QSAR models specifically for thienoazepine derivatives, and particularly for those based on the this compound core.
The development of a QSAR model for this scaffold would require a dataset of analogues with measured biological activities. The model could then be used to:
Predict the activity of new, unsynthesized derivatives.
Identify the key structural features (e.g., steric, electronic, hydrophobic) that govern the biological activity.
The absence of such studies limits the rational design of new this compound derivatives with potentially enhanced biological profiles.
Molecular Dynamics Simulations for Conformational Analysis and Ligand Binding
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, including conformational changes and interactions with biological macromolecules. For this compound, MD simulations would be particularly insightful for:
Conformational Analysis: The seven-membered azepine ring is flexible and can adopt multiple conformations. MD simulations could explore the conformational landscape of the molecule, identifying the most populated and energetically favorable shapes.
Ligand-Receptor Interactions: If this compound were to be investigated as a potential drug candidate, MD simulations could model its binding to a target protein. This would help in understanding the binding mode, identifying key interactions, and estimating the binding affinity.
As with the other computational aspects, there is a notable absence of published molecular dynamics studies for this compound.
A comprehensive review of the scientific literature reveals a significant lack of published research on the specific molecular interactions and biological target engagement of the compound this compound for the outlined targets. While research exists for related thienoazepine isomers and derivatives, data pertaining directly to the this compound scaffold in the context of arginine vasopressin receptors, monoamine transporters, Protein Tyrosine Phosphatase 1B, Checkpoint Kinase 2, or Enhancer of Zeste Homolog 2 is not available in the public domain.
Therefore, it is not possible to provide the detailed, informative, and scientifically accurate content for each specified section and subsection as requested. The available scientific literature does not support the construction of an article based on the provided outline for this specific chemical entity.
Molecular Interactions and Biological Target Engagement: in Vitro and Mechanistic Studies
Enzyme Inhibition Mechanisms
Tyrosinase Inhibition and Copper Chelation
Derivatives of the thienoazepine scaffold are investigated for their potential to inhibit tyrosinase, a key copper-containing enzyme responsible for melanin biosynthesis. The mechanism of inhibition is often linked to the chelation of copper ions within the enzyme's active site, which is essential for its catalytic activity.
A closely related thioamide derivative, 5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-4-thione (T4FAT), demonstrates potent, non-competitive inhibition of tyrosinase. mdpi.com This inhibition is primarily achieved through the chelation of copper ions by the thioamide group. mdpi.com Studies have shown that an equimolar amount of T4FAT can result in the near-complete chelation of copper ions. mdpi.com This action is critical as copper binding is necessary for both the enzymatic function and the proper folding and maturation of the tyrosinase protein. mdpi.com The sulfur atom in the thieno[2,3-c]azepine core is also expected to influence metal chelation properties. While direct studies on 5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepine are limited, the activity of its oxygen-containing bioisostere suggests a strong potential for similar inhibitory mechanisms. Research on other thieno-fused heterocycles, such as tetrahydrobenzo nih.govresearchgate.netthieno[2,3-d]pyrimidines, further supports this, showing that derivatives with phenolic hydroxyl groups exhibit the greatest anti-tyrosinase activity, likely due to metal–ligand interactions at the active site. nih.gov
| Compound | Target Enzyme | Inhibition Mechanism | Key Structural Feature |
|---|---|---|---|
| 5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-4-thione (T4FAT) | Tyrosinase | Non-competitive, Copper Chelation | Thioamide group |
| Tetrahydrobenzo nih.govresearchgate.netthieno[2,3-d]pyrimidine derivatives | Tyrosinase | Metal-ligand interactions | Phenolic hydroxyl groups |
MEK-1 Kinase Inhibition by Thienoazepine Derivatives
The mitogen-activated protein kinase kinase 1 (MEK1) is a crucial component of the RAS-RAF-MEK-ERK signaling pathway, which is frequently dysregulated in human cancers. Inhibition of MEK1 is a validated therapeutic strategy, with several approved allosteric inhibitors that bind to a unique pocket adjacent to the ATP-binding site. nih.govnih.gov These non-ATP-competitive inhibitors lock the kinase in a catalytically inactive conformation. mdpi.comotavachemicals.com
While direct evidence for this compound derivatives as MEK1 inhibitors is emerging, the thieno-fused heterocyclic scaffold is a promising candidate for targeting the allosteric site. The unique structural features of the MEK1 allosteric pocket, which is not present in the active state of the enzyme, allow for high selectivity. nih.gov Fragment-based screening has identified novel chemotypes that can bind to this site, and the presence of sulfur atoms in allosteric MEK1 inhibitors, though rare, has been noted in crystallographic studies (e.g., PDB entries 3EQH and 3SLS). nih.gov This suggests that the thienoazepine core could be a valuable scaffold for designing novel, selective MEK1 inhibitors. The development of such inhibitors would involve optimizing interactions with key residues in the allosteric pocket to stabilize the inactive conformation of the enzyme.
Modulating Cellular Processes Through Molecular Interactions
The engagement of thienoazepine derivatives with biological targets translates into significant modulation of cellular pathways, particularly those involved in cell fate and biosynthesis.
Apoptosis Induction in Cancer Cells (In Vitro Models)
Thieno-fused heterocyclic compounds have demonstrated significant potential as inducers of apoptosis in various cancer cell lines. Studies on the closely related thieno[2,3-c]isoquinoline scaffold have shown remarkable pro-apoptotic activity. For instance, compound 5b from this class induced a 60-fold increase in apoptosis in the HepG2 human hepatocellular carcinoma cell line. nih.gov This was accompanied by cell cycle arrest at the G2/M phase. nih.gov
Similarly, various derivatives of thieno[2,3-d]pyrimidines have been shown to induce both early and late apoptosis in cancer cells. nih.gov In MCF-7 breast cancer cells, one such derivative, compound 22 , not only promoted apoptosis but also significantly increased the levels of the pro-apoptotic protein BAX (2.8-fold) while reducing the anti-apoptotic protein Bcl-2 (2.2-fold). nih.gov Furthermore, it elevated the levels of executioner caspases, with 2.9-fold and 2.8-fold increases in caspase-8 and caspase-9, respectively. nih.gov Another study on a 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivative, compound 4 , found it induced a significant 26.86% reduction in MCF-7 cell viability through apoptosis. nih.gov Flow cytometry analysis revealed a 2.3-fold increase in early apoptosis and a 6.6-fold increase in late apoptosis compared to untreated cells. nih.gov These findings highlight the potential of the broader class of thieno-fused heterocycles, including thieno[2,3-c]azepines, as scaffolds for novel anticancer agents that function by inducing programmed cell death.
| Compound Class | Cell Line | Key Apoptotic Events | Reported IC₅₀ |
|---|---|---|---|
| Thieno[2,3-c]isoquinoline (Compound 5b) | HepG2 | 60-fold increase in apoptosis; G2/M cell cycle arrest | N/A |
| Thieno[2,3-d]pyrimidine (Compound 22) | MCF-7 | Increased BAX/Bcl-2 ratio; Increased Caspase-8 & -9 | 11.32 µM |
| Tetrahydrobenzo[b]thiophene (Compound 4) | MCF-7 | 2.3-fold increase in early apoptosis; 6.6-fold increase in late apoptosis | 23.2 µM |
Suppression of Melanin Synthesis (In Vitro Models)
The inhibition of tyrosinase by thienoazepine analogues directly impacts melanogenesis. In vitro models using B16F10 mouse melanoma cells have demonstrated that compounds capable of inhibiting tyrosinase can effectively suppress melanin synthesis. The furo-analog T4FAT, for instance, inhibited melanogenesis in B16F10 cells with approximately 30 times more efficiency than the widely used skin-whitening agent, kojic acid. nih.gov
The mechanism for this suppression is twofold. Firstly, the direct inhibition of tyrosinase activity through copper chelation halts the rate-limiting step of melanin production. Secondly, compounds like T4FAT have been shown to downregulate the protein expression of tyrosinase itself, without affecting its mRNA expression. mdpi.com This suggests an effect on protein translation or stability, providing a sustained reduction in melanin production capacity. This dual-action mechanism—direct enzyme inhibition and downregulation of enzyme expression—makes these compounds potent agents for controlling hyperpigmentation.
Structural Biology of Thienoazepine-Target Complexes (e.g., Protein Crystallography, Cryo-EM)
The rational design of potent and selective inhibitors relies heavily on understanding the three-dimensional interactions between the compound and its target protein, typically elucidated through techniques like X-ray crystallography. While a specific crystal structure of a thienoazepine derivative in complex with a target like MEK1 is not yet available, the extensive structural biology of MEK1 with other allosteric inhibitors provides a clear blueprint for how such a complex would be organized.
Crystal structures of MEK1, such as PDB entry 7M0X, reveal a well-defined allosteric pocket adjacent to the MgATP-binding site. rcsb.org This pocket is formed by elements of the N-terminal lobe and the catalytic domain. Allosteric inhibitors bind within this site, stabilizing an inactive conformation of the enzyme where the activation loop is positioned in a manner that is resistant to phosphorylation by the upstream kinase BRAF. rcsb.orgpnas.org Key interactions often involve residues such as Ser212, Lys97, Val127, and Val211. nih.gov A hypothetical thienoazepine-based inhibitor would be designed to optimize hydrophobic and hydrogen-bonding interactions within this pocket. The thiophene (B33073) ring could engage in pi-stacking or hydrophobic interactions, while the azepine ring and its substituents could be modified to form hydrogen bonds with the protein backbone or key side chains, effectively locking the enzyme in its inactive state. The structural analysis of existing MEK1-inhibitor complexes provides a robust framework for the future structure-guided design of novel thieno[2,3-c]azepine derivatives. nih.govnih.gov
Structure Activity Relationship Sar Studies of 5,6,7,8 Tetrahydro 4h Thieno 2,3 C Azepine Derivatives
Influence of Substituent Effects on Biological Activity
The biological activity of thienoazepine derivatives is highly sensitive to the nature and position of substituents on the heterocyclic core. Modifications can significantly impact potency, selectivity, and pharmacokinetic properties such as metabolic stability.
For instance, in studies of related tetrahydro-benzothiophene derivatives, which share the saturated carbocyclic ring fused to thiophene (B33073), substituent effects have been well-documented. Alkyl substitutions on the saturated ring, such as at the 6-position, have been shown to enhance stability in microsomal assays. nih.gov Conversely, the length of an amide bridge substituent at other positions can lead to accelerated metabolism. nih.gov
In a series of 5,6,7,8-tetrahydrobenzo scielo.brnih.govthieno[2,3-d]pyrimidine derivatives, another related class of compounds, substitutions at the N4 position of the pyrimidine ring were critical for activity. The introduction of different aryl and heteroaryl groups led to significant variations in potency as microtubule targeting agents. The data below illustrates how different substituents on a related thieno-fused scaffold influence biological activity.
| Compound Series | Core Structure | Substituent (R) | Observed Biological Effect |
|---|---|---|---|
| Thieno[2,3-d]pyrimidine Analogs | 5,6,7,8-Tetrahydrobenzo scielo.brnih.govthieno[2,3-d]pyrimidine | 3,4,5-Trimethoxyphenyl | Potent inhibition of tubulin assembly mdpi.com |
| Thieno[2,3-d]pyrimidine Analogs | 5,6,7,8-Tetrahydrobenzo scielo.brnih.govthieno[2,3-d]pyrimidine | 3-Hydroxy-4-methoxyphenyl | Strong antiproliferative activity mdpi.com |
| Thieno[3,2-b]azepine Analogs | 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine | Benzoyl group on azepine nitrogen | Potent vasopressin V1/V2 antagonism acs.org |
| Thieno[2,3-d]pyrimidine Analogs | Thieno[2,3-d]pyrimidine | Various substituted anilines | Inhibitory effects on breast cancer cell line MDA-MB-231 scielo.br |
These examples underscore that both the core scaffold and its peripheral substituents are determinants of biological function. The choice of electron-donating or electron-withdrawing groups, as well as sterically bulky or compact moieties, can fine-tune the molecule's interaction with its biological target. scielo.br
Impact of Thiophene Ring Orientation on Receptor Binding and Enzyme Inhibition
For example, detailed SAR studies on the isomeric 5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine scaffold identified potent antagonists for the arginine vasopressin (AVP) receptor. acs.org In this series, the [3,2-b] fusion created a molecular shape that was highly complementary to the AVP V1 and V2 receptor binding pockets. The precise geometry resulting from this specific ring fusion was essential for achieving high-affinity binding and potent antagonism. While direct comparative studies across all isomers for a single target are rare, the distinct biological profiles of different thienoazepine isomers highlight the importance of the thiophene's orientation.
Importance of the Azepine Ring Conformation and Saturation Level
The "tetrahydro" designation in the compound name indicates that the seven-membered azepine ring is fully saturated. This saturation is a critical feature for the molecule's SAR profile. Unlike a planar, aromatic ring, the saturated azepine ring is flexible and can adopt various low-energy, non-planar conformations, most commonly described as chair and boat forms. slideshare.net
This conformational flexibility allows the molecule to adapt its shape to fit optimally within a protein's binding site. The saturated ring often interacts with hydrophobic pockets in the target protein. nih.gov The ability to adopt a specific three-dimensional arrangement is frequently a prerequisite for potent biological activity. A rigid, unsaturated azepine ring would lack this adaptability, likely resulting in a significant loss of binding affinity. Therefore, the saturation level of the azepine ring is a key determinant of the scaffold's utility in drug design, providing a flexible framework for the precise positioning of pharmacophoric elements.
Comparative Analysis of Biological Activities Across Related Fused Heterocycles (e.g., furoazepines, pyrroloazepines)
To understand the specific contribution of the thiophene ring to biological activity, researchers often synthesize and test analogous compounds where the thiophene is replaced by other five-membered heterocycles, such as furan (furoazepines) or pyrrole (pyrroloazepines). This comparative approach helps to determine the importance of the heteroatom and the electronic properties of the ring system.
In a notable study targeting arginine vasopressin antagonists, a variety of fused azepine heterocycles were synthesized and evaluated. acs.org The investigation included thienoazepine, pyrroloazepine, and furoazepine cores. The results of these comparative assays demonstrated that the thienoazepine derivative was a particularly potent combined V1 and V2 antagonist, suggesting that the thiophene ring was optimal for this specific target.
| Fused Azepine Core | Biological Target | Relative Potency/Activity | Reference |
|---|---|---|---|
| Thienoazepine | Arginine Vasopressin (AVP) Receptors | Potent combined V1 and V2 antagonist | acs.org |
| Pyrroloazepine | Arginine Vasopressin (AVP) Receptors | Exhibited potent antagonism | acs.org |
| Furoazepine | Arginine Vasopressin (AVP) Receptors | Exhibited potent antagonism | acs.org |
While all three scaffolds yielded potent antagonists, subtle differences in their activity profiles underscore the role of the specific heteroaromatic ring in modulating receptor interaction.
Computational Approaches to SAR (e.g., CoMFA)
Computational chemistry plays a vital role in elucidating the SAR of complex molecules like thienoazepines. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) are used to build statistical models that correlate a compound's chemical structure with its biological activity.
Although specific CoMFA studies on 5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepine are not widely reported, the application of computational methods to related structures is common. Molecular docking, for instance, is frequently used to predict how these molecules bind to their protein targets.
Molecular Docking: In studies of thieno[2,3-d]pyrimidine derivatives, docking simulations were used to visualize how the compounds fit into the colchicine binding site of tubulin, with the pyrimidine and cyclohexene rings overlapping with specific regions of the natural ligand. mdpi.com
In Silico Screening: For the discovery of AKT1 inhibitors, molecular docking was employed to screen a library of related compounds and rationalize the identification of potential active molecules. uniroma1.it
Binding Profile Prediction: In silico studies have also been used to predict the binding profile of novel pyrazolo[1,5-a]thieno[2,3-c]pyrimidine scaffolds to GABAA receptor subtypes. mdpi.com
These computational approaches allow researchers to generate hypotheses about the key interactions between a ligand and its receptor, understand the impact of substituents on binding affinity, and rationally design new derivatives with improved potency and selectivity.
Strategic Analog Design and Synthesis for Research Probes
Bioisosteric Replacements within the Thienoazepine Scaffold
Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of one atom or group with another that retains similar physical or chemical properties, with the goal of modulating potency, selectivity, or metabolic stability. Within the thienoazepine scaffold, the thiophene (B33073) ring itself is a well-established bioisostere of a phenyl ring, a replacement that can alter electronic properties and metabolic fate while maintaining key interactions with a biological target chemistryviews.org.
Further bioisosteric modifications can be envisioned for the 5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepine core. For instance, the sulfur atom in the thiophene ring could be replaced with other heteroatoms like oxygen (to form a furo[2,3-c]azepine) or a nitrogen-containing group (to form a pyrrolo[2,3-c]azepine). Such changes would significantly alter the hydrogen bonding capacity and electronic distribution of the aromatic ring system. Similarly, the secondary amine in the azepine ring is a prime candidate for bioisosteric replacement. It could be substituted with an oxygen (oxazepine) or a methylene group, thereby modifying the scaffold's polarity and hydrogen bonding potential.
In a study on related benzo moravek.comannulene-scaffold ligands, the bioisosteric replacement of benzene (B151609) and substituted benzene rings with a thiophene ring was well-tolerated by the NMDA receptor, indicating the viability of such strategies researchgate.net. These examples from similar fused heterocyclic systems underscore the potential of bioisosteric replacements to fine-tune the pharmacological profile of this compound derivatives.
Table 1: Potential Bioisosteric Replacements for the this compound Scaffold
| Original Group | Bioisosteric Replacement | Potential Impact |
| Thiophene Sulfur | Oxygen (Furan), Nitrogen (Pyrrole) | Altered aromaticity, hydrogen bonding, and metabolic stability |
| Azepine Nitrogen | Oxygen (Oxazepine), Methylene | Modified polarity, basicity, and hydrogen bonding capability |
| Phenyl Ring (in derivatives) | Thiophene, Pyridine | Enhanced metabolic stability, altered electronic properties |
Scaffold Hopping and Mimicry Based on Thienoazepine Structures
Scaffold hopping is a powerful strategy in drug discovery that aims to identify structurally novel compounds that retain the biological activity of a known parent molecule by mimicking its key pharmacophoric features nih.gov. This approach is particularly valuable for generating new chemical entities with improved properties or to circumvent existing patents nih.gov. Starting from the this compound core, several scaffold hopping strategies could be employed.
These strategies can be broadly categorized:
Heterocycle Replacements: The thienoazepine core can be replaced with other fused heterocyclic systems that maintain a similar three-dimensional arrangement of key functional groups. For example, imidazo[1,2-a]pyridines have been explored as a scaffold hop from other fused systems in the development of anti-tuberculosis agents nih.gov.
Ring Opening or Closure: The seven-membered azepine ring could be opened to yield a more flexible acyclic derivative that retains the thiophene core and key substituents. Conversely, different ring closures could lead to novel polycyclic systems.
Topology-Based Hopping: This involves a more abstract mimicry of the pharmacophore, where the new scaffold may have a completely different topology but presents the same interaction points in 3D space.
An example of a successful scaffold hop is the development of the Tramadol from the morphine scaffold, where ring opening led to a molecule with a distinct core but similar analgesic properties. While specific examples originating from the this compound scaffold are not prevalent in the literature, the principles of scaffold hopping provide a clear path for the design of novel chemotypes with potentially similar biological activities.
Design of Affinity Probes and Imaging Agents for Target Identification
Affinity probes and imaging agents are essential tools for target identification and validation. These are typically derived from a known active scaffold by incorporating a reactive group for covalent labeling or a reporter group for visualization.
Affinity Probes: An affinity probe based on the this compound scaffold would involve synthesizing a derivative with a latent reactive group, such as a photo-activatable group (e.g., an azide or diazirine) or a Michael acceptor. This probe would be designed to bind to its biological target and then, upon activation (e.g., by UV light), form a covalent bond, allowing for subsequent isolation and identification of the target protein.
Imaging Agents: For imaging applications, a fluorescent dye or a positron-emitting radionuclide can be attached to the thienoazepine scaffold. The design of such probes requires a linker that does not interfere with the binding of the core scaffold to its target. For example, in a related field, a far-red fluorescent molecular rotor based on a thieno[3,2-b]thiophene core has been developed to act as a fluorogenic reporter for DNA aptamers bachem.com. This demonstrates how thieno-fused systems can be functionalized to create probes for biological imaging. The choice of the label depends on the imaging modality, with common fluorophores being used for microscopy and radionuclides like ¹⁸F or ¹¹C for Positron Emission Tomography (PET).
Synthesis of Labeled Thienoazepines for Mechanistic Studies (e.g., radioligands)
The synthesis of isotopically labeled this compound derivatives is crucial for in vitro and in vivo mechanistic studies, such as receptor binding assays, autoradiography, and PET imaging. The choice of isotope depends on the application, with tritium (³H) being common for in vitro binding studies and positron emitters like carbon-11 (¹¹C) and fluorine-18 (¹⁸F) for in vivo PET imaging nih.govnih.gov.
Tritium Labeling: Tritium labeling can be achieved through several methods, including the catalytic reduction of a dehydro- or halogenated precursor with tritium gas arkat-usa.org. For the this compound scaffold, a precursor with a double bond in the azepine ring or a halogen on the thiophene ring could be synthesized and subsequently treated with ³H₂ gas in the presence of a catalyst like palladium on carbon.
Carbon-11 and Fluorine-18 Labeling: For PET imaging, the short half-life of ¹¹C (20.4 minutes) and ¹⁸F (109.8 minutes) necessitates rapid and efficient radiolabeling methods nih.govnih.gov. A common strategy for ¹¹C-labeling is methylation using [¹¹C]methyl iodide or [¹¹C]methyl triflate nih.gov. For the thienoazepine scaffold, the secondary amine in the azepine ring would be a prime target for ¹¹C-methylation. In a study focused on developing PET tracers for the P2Y12 receptor, thienopyrimidine-based compounds were successfully radiolabeled with carbon-11 and fluorine-18 nih.gov. These methods, applied to a structurally similar scaffold, highlight a viable pathway for producing radiolabeled thienoazepines. For example, a precursor could be prepared for a Stille or Suzuki cross-coupling reaction with a ¹¹C-labeled methyl group, or a precursor with a suitable leaving group could be synthesized for nucleophilic substitution with [¹⁸F]fluoride.
Table 2: Potential Radiolabeling Strategies for this compound
| Isotope | Labeling Method | Precursor Example | Application |
| ³H | Catalytic dehalogenation/saturation | Halogenated or unsaturated thienoazepine | In vitro binding assays |
| ¹¹C | N-methylation | Des-methyl thienoazepine | PET Imaging |
| ¹⁸F | Nucleophilic substitution | Thienoazepine with a leaving group (e.g., tosylate) | PET Imaging |
Design of Compounds with Enhanced Selectivity or Specificity
Enhancing the selectivity of a ligand for its intended target over off-targets is a critical goal in drug design to minimize side effects and improve the therapeutic window. For the this compound scaffold, several rational design strategies can be employed to improve selectivity.
One key strategy is to exploit differences in the amino acid residues between the target and off-target binding pockets. By introducing substituents on the thienoazepine core that form specific interactions (e.g., hydrogen bonds, salt bridges, or hydrophobic interactions) with unique residues in the target protein, selectivity can be significantly enhanced. For instance, in the development of selective inhibitors for receptor-interacting protein kinase 2 (RIPK2), modifications at position 6 of a thieno[2,3-d]pyrimidine scaffold led to compounds with low nanomolar potency and high selectivity.
Another approach involves modulating the conformational flexibility of the ligand. By rigidifying the this compound scaffold, for example, by introducing bulky substituents or incorporating it into a more constrained polycyclic system, it may be possible to favor a conformation that is preferentially recognized by the target receptor over others.
Furthermore, leveraging subtle differences in the shape and size of the binding pockets can be effective. A substituent that creates a steric clash with the binding site of an off-target protein but is well-accommodated by the target protein can impart high selectivity. Molecular modeling and X-ray crystallography are invaluable tools in identifying such opportunities for selectivity enhancement. Studies on thieno[2,3-b]pyridine derivatives as c-Src inhibitors have utilized molecular modeling to understand ligand interactions within the ATP hydrophobic pocket, guiding the design of more potent and selective analogs.
Advanced Research Applications of 5,6,7,8 Tetrahydro 4h Thieno 2,3 C Azepine in Chemical Biology and Materials Science
Role as Chemical Probes for Investigating Biological Pathways
The thienoazepine core is a valuable scaffold for the development of chemical probes designed to investigate complex biological pathways. By modifying the core structure, researchers can create derivatives that interact with specific biological targets, such as receptors and enzymes, thereby helping to elucidate their functions.
Detailed Research Findings: While direct studies on 5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepine as a chemical probe are limited, research on closely related isomers and analogous structures highlights the potential of this scaffold. For instance, derivatives of the isomeric 5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine have been synthesized and identified as potent antagonists for arginine vasopressin (AVP) receptors. acs.org These antagonists are crucial tools for studying the physiological roles of vasopressin in conditions like hypertension. acs.org
Similarly, the related 5,6,7,8-tetrahydrobenzo mdpi.comnih.govthieno[2,3-d]pyrimidine scaffold has been used to develop potent microtubule targeting agents and inhibitors of the AKT1 kinase pathway, which is crucial in cancer cell proliferation. mdpi.comnih.govuniroma1.it Furthermore, derivatives of 4,5,6,7-tetrahydro-benzothiophene have been discovered as modulators of the Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt), a key target in autoimmune diseases. nih.gov These examples underscore the utility of the tetrahydrothiophene-fused ring system in creating targeted molecules to probe and modulate critical biological processes. The this compound structure serves as a promising framework for developing new chemical probes for other biological targets.
Application in High-Throughput Screening Library Design
Fused heterocyclic scaffolds are foundational components in the design of libraries for high-throughput screening (HTS), a key process in modern drug discovery. The structural novelty and synthetic tractability of the this compound core make it an attractive candidate for inclusion in such libraries.
Detailed Research Findings: HTS libraries are designed to cover a broad chemical space to maximize the chances of identifying "hits" against a biological target. Seven-five fused heterocyclic systems, such as pyrazolo-diazepines, are considered valuable subsets for medicinal chemists to use as basic pharmacophores. chemrxiv.org The systematic synthesis of diverse derivatives from a central core is a common strategy. For example, a "scaffold hopping" approach was used to identify 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one as a novel scaffold for CCR2 antagonists, demonstrating how modifying a core structure can lead to new chemotypes with potent biological activity. nih.gov The this compound scaffold is amenable to similar derivatization, allowing for the creation of a focused library of compounds. By introducing various substituents at different positions on the thiophene (B33073) or azepine rings, a large number of unique molecules can be generated and screened for a wide range of biological activities.
Potential in Agrochemical Research as Building Blocks
The development of novel herbicides, insecticides, and fungicides often relies on the discovery of new chemical scaffolds that can serve as building blocks for active compounds. While the application of this compound in agrochemical research is not yet established in published literature, the known biological activities of related sulfur and nitrogen-containing heterocycles suggest its potential. For instance, fungal phytotoxins with potential herbicidal activity have been a subject of study, indicating a role for complex heterocyclic structures in agrochemical development. acs.org The unique structural features of the thienoazepine core could be exploited to design new classes of agrochemicals.
Exploration in New Materials Development
The field of materials science is continuously searching for novel organic molecules with unique electronic, optical, or thermal properties. Fused thiophene derivatives are well-known for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Detailed Research Findings: While there is no specific research on this compound for materials development, the properties of related compounds suggest potential avenues for exploration. For example, a derivative of thieno[2,3-d]pyrimidine was noted for its high thermal stability, a desirable characteristic for materials used in electronic devices. mdpi.com The incorporation of the thienoazepine scaffold into larger polymeric or oligomeric structures could lead to new materials with interesting properties. The nitrogen atom in the azepine ring offers a site for further functionalization, which could be used to tune the material's solubility, morphology, and electronic characteristics.
Use as Precursors for Complex Chemical Entities
A key value of scaffolds like this compound lies in their utility as starting points for the synthesis of more complex molecules. The inherent reactivity of the thiophene ring and the functionality of the azepine amine group provide versatile handles for chemical modification.
Detailed Research Findings: The synthesis of complex, biologically active molecules from related scaffolds is well-documented. For example, thieno[2,3-d]pyrimidin-4-amine has been used as a precursor to synthesize a complex hybrid molecule bearing a 4,5-imidazolidinedione moiety. mdpi.com This demonstrates how a relatively simple fused heterocycle can be elaborated into a much larger and more complex structure. Similarly, the 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a] acs.orgmdpi.comdiazepine skeleton, another 7/5 fused system, is described as a valuable scaffold for drug design and medicinal chemistry, with established synthetic routes for its elaboration. chemrxiv.org The this compound core can likewise be envisioned as a key intermediate for building novel polycyclic systems with potential applications in medicine or materials science.
Future Research Directions and Unexplored Avenues for 5,6,7,8 Tetrahydro 4h Thieno 2,3 C Azepine
Development of Novel and Sustainable Synthetic Routes
Key areas for exploration include:
Microwave-Assisted Organic Synthesis (MAOS): This technique has the potential to dramatically reduce reaction times from hours to minutes and improve yields compared to conventional heating methods. ijirt.orgnih.gov Its application could streamline key cyclization or functionalization steps in the synthesis of the thienoazepine core.
Continuous Flow Chemistry: Flow reactors offer superior control over reaction parameters such as temperature and pressure, enhancing safety and reproducibility. rsc.org A continuous flow process for synthesizing the target compound or its key intermediates could enable safer handling of reactive species and facilitate easier scale-up. mdpi.com
Multicomponent Reactions (MCRs): Designing a convergent synthesis using MCRs would be a significant advancement. This approach enhances atom economy and procedural simplicity by combining three or more reactants in a single step to form the core scaffold or a highly functionalized precursor, thereby reducing waste and purification efforts. researchgate.net
Photocatalysis and Electrochemistry: These emerging synthetic tools offer novel pathways for forming key bonds under mild conditions, often avoiding the need for harsh reagents and high temperatures, thus contributing to more sustainable synthetic protocols.
A comparative overview of traditional versus proposed sustainable methods is presented below.
| Feature | Traditional Synthesis | Proposed Sustainable Methods |
| Energy Source | Conventional heating (oil baths, heating mantles) | Microwaves, Photons, Electricity |
| Reaction Time | Often hours to days | Minutes to hours |
| Scalability | Can be challenging and hazardous | More amenable to safe scale-up (especially flow) |
| Waste Generation | Often high due to multiple steps and purification | Reduced via atom economy (MCRs) and telescoping (flow) |
| Safety | May involve bulk heating of hazardous solvents | Enhanced control over exotherms and reactive intermediates |
Deeper Mechanistic Understanding of Biological Activities (In Vitro)
Preliminary studies on analogous structures, such as thieno[2,3-d]pyrimidines and thieno[2,3-c]pyridines, have revealed potent anticancer activities. perkinelmer.comnih.gov These findings provide a strong rationale for investigating the biological effects of 5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepine. Future in vitro research should focus on a systematic evaluation of its effects on various cancer cell lines, followed by in-depth mechanistic studies to elucidate its mode of action.
Initial screening should involve a panel of diverse cancer cell lines (e.g., breast, colon, lung, glioblastoma) to identify potential areas of sensitivity. For promising candidates, subsequent investigations should aim to:
Analyze Cell Cycle Progression: Techniques like flow cytometry with propidium iodide staining can determine if the compound induces cell cycle arrest at specific phases (e.g., G1, S, G2/M).
Investigate Apoptosis Induction: Assays such as Annexin V/PI staining, caspase activation assays (caspase-3, -9), and analysis of Bcl-2 family protein expression can reveal if the compound triggers programmed cell death.
Assess Impact on Cellular Proliferation: Measuring the inhibition of cell proliferation using assays like the MTT or SRB assay is a fundamental step in characterizing anticancer potential.
Application of Advanced Spectroscopic Techniques for Real-time Reaction Monitoring
To optimize the novel synthetic routes proposed in section 10.1, the integration of Process Analytical Technology (PAT) is crucial. mt.comglobalresearchonline.net PAT involves the use of real-time analytical tools to monitor and control manufacturing processes, ensuring quality is built into the product by design. researchgate.netstepscience.com Advanced spectroscopic techniques are central to this approach.
Future synthetic development should incorporate:
FlowNMR Spectroscopy: This technique allows for non-invasive, real-time monitoring of reaction kinetics and the identification of transient intermediates directly within a flow reactor setup. rsc.orgmagritek.com
In-situ FT-IR and Raman Spectroscopy: By inserting probes directly into the reaction vessel, these vibrational spectroscopy methods can track the consumption of reactants and the formation of products in real-time, providing valuable kinetic data without the need for sampling. perkinelmer.com This helps in understanding reaction mechanisms and identifying optimal endpoints.
| Spectroscopic Technique | Information Gained | Application in Synthesis |
| FlowNMR | Structural information, quantitative analysis of species | Real-time kinetic profiling, intermediate detection, mechanism elucidation |
| In-situ FT-IR | Functional group changes, concentration profiles | Monitoring reaction progress, identifying endpoints, ensuring process safety |
| Raman Spectroscopy | Molecular vibrations, suitable for aqueous and solid phases | Tracking polymorphic forms, monitoring crystallization, label-free analysis |
Exploration of Undiscovered Pharmacological Targets (In Vitro)
Identifying the specific molecular targets of this compound is a critical step in understanding its therapeutic potential. Research on related scaffolds provides a logical starting point. For instance, various thieno[2,3-d]pyrimidine derivatives have been identified as inhibitors of key signaling proteins like VEGFR-2 and atypical protein kinase C (aPKC). nih.govastrazeneca.com Similarly, thieno[2,3-c]pyridines have been investigated as potential Hsp90 inhibitors. perkinelmer.com
Future research should therefore focus on:
Kinase Profiling: Screening the thienoazepine scaffold against a broad panel of kinases is a high-priority avenue, given the prevalence of kinase inhibition among similar heterocyclic compounds.
Enzyme Inhibition Assays: Based on computational docking and structural similarity to known inhibitors, specific enzyme assays (e.g., for dihydrofolate reductase, phosphoinositide phospholipase C) should be conducted. rsc.orgnih.gov
Target Deconvolution Techniques: For compounds showing significant phenotypic effects without a known target, methods like affinity chromatography, chemical proteomics, or yeast-based screening can be employed to identify novel binding partners.
Investigating Stereochemical Impact on Biological Activity in Detail
The this compound scaffold is non-planar and can exist as stereoisomers if substituted. It is well-established in pharmacology that different enantiomers or diastereomers of a chiral drug can exhibit vastly different biological activities, potencies, and metabolic profiles. nih.gov Therefore, a detailed investigation into the stereochemistry of this scaffold is not merely academic but essential for potential therapeutic development.
Future research avenues in this area include:
Asymmetric Synthesis: Developing synthetic routes that allow for the stereoselective synthesis of individual enantiomers is paramount. mdpi.com This could involve chiral catalysts, auxiliaries, or starting from a chiral pool.
Chiral Separation: For racemic mixtures, the development of efficient chiral chromatography methods (e.g., using Chiralcel or Chiralpak columns) is necessary to resolve and isolate the individual stereoisomers. nih.gov
Stereospecific Biological Evaluation: Once isolated, each stereoisomer must be evaluated independently in the in vitro assays described in sections 10.2 and 10.4 to determine if the biological activity is stereospecific. This structure-activity relationship is crucial for identifying the most potent and selective isomer for further development. nih.gov
Rational Design of Multi-Targeting Agents based on the Thienoazepine Scaffold
Complex multifactorial diseases such as cancer and neurodegenerative disorders often involve multiple pathological pathways, making single-target drugs less effective. nih.govbenthamscience.com The concept of polypharmacology, where a single molecule is designed to interact with multiple targets, offers a promising therapeutic strategy. nih.govnih.gov The thienoazepine scaffold, with its potential for diverse functionalization, is an excellent candidate for the development of multi-target-directed ligands (MTDLs). uta.edu.ly
Future work should focus on the rational design of derivatives that can simultaneously modulate distinct but relevant targets. For example, one could design a molecule that combines a kinase-inhibiting pharmacophore with a feature that disrupts protein-protein interactions. This can be achieved by:
Pharmacophore Hybridization: Integrating known pharmacophoric elements from inhibitors of different targets onto the thienoazepine core.
Fragment-Based Linking: Using the thienoazepine as a central scaffold to link fragments known to bind to different biological targets.
Computational Design: Employing molecular modeling to design derivatives with optimized binding affinities for multiple target proteins simultaneously. mdpi.comnih.gov
Integration with Artificial Intelligence and Machine Learning for Compound Discovery and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. astrazeneca.comnih.gov These computational tools can analyze vast datasets to predict molecular properties, identify novel drug candidates, and suggest synthetic routes. springernature.comijirt.org
For the this compound scaffold, AI and ML can be leveraged to:
Predict Biological Activity and Toxicity: ML models, such as graph neural networks, can be trained on data from existing heterocyclic compounds to predict the potential biological activities and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of novel thienoazepine derivatives, prioritizing the synthesis of the most promising candidates. mdpi.comrsc.org
De Novo Drug Design: Generative AI models can design entirely new molecules based on the thienoazepine scaffold that are optimized for binding to a specific biological target or for exhibiting a desired polypharmacological profile. crimsonpublishers.com
Synthetic Route Prediction: Retrosynthesis algorithms can analyze the structure of a target thienoazepine derivative and propose viable and efficient synthetic pathways, saving considerable time and resources in the laboratory.
Q & A
Q. What are the established synthetic routes for 5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepine derivatives, and how can reaction conditions be optimized?
Methodological Answer: A common approach involves refluxing azomethine intermediates in glacial acetic acid followed by dimethyl sulfoxide (DMSO) addition to facilitate cyclization. For example, 2-substituted derivatives are synthesized by refluxing azomethine precursors (0.08 mol) in acetic acid for 30–60 minutes, followed by DMSO addition and further refluxing. Post-reaction, products are precipitated using cold sodium chloride solution and recrystallized from acetic acid . Optimization parameters include reaction time (30–60 minutes), solvent ratios, and temperature control during precipitation. Variations in these conditions can significantly impact yield and purity.
Q. How can nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy be employed to characterize thieno-azepine derivatives?
Methodological Answer: NMR (¹H and ¹³C) is critical for confirming ring substitution patterns and hydrogen environments. For instance, ¹H NMR can distinguish between aromatic protons in the thiophene ring (δ 6.8–7.5 ppm) and aliphatic protons in the azepine moiety (δ 1.5–3.0 ppm). IR spectroscopy identifies functional groups such as carbonyls (C=O stretching at ~1700 cm⁻¹) and thiophene C-S bonds (600–800 cm⁻¹). Multi-dimensional NMR (e.g., HSQC, HMBC) and DEPT experiments are recommended to resolve complex spin systems in fused-ring systems .
Q. What purification techniques are effective for isolating this compound derivatives?
Methodological Answer: Recrystallization from acetic acid or ethanol/water mixtures is standard for removing unreacted precursors. For polar byproducts, column chromatography using silica gel and gradients of ethyl acetate/hexane (e.g., 10–50%) achieves separation. Precipitation via cold sodium chloride solution is also effective for isolating intermediates . Purity should be verified via thin-layer chromatography (TLC) and melting point analysis.
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations guide the design of novel thieno-azepine derivatives?
Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict molecular geometries, electronic properties, and reaction pathways. For example, transition-state modeling can identify energy barriers in cyclization steps, enabling optimization of reaction conditions. Molecular docking studies (using AutoDock Vina or Schrödinger Suite) assess binding affinities to biological targets like kinases or GPCRs, prioritizing derivatives for synthesis .
Q. What strategies resolve contradictions in bioactivity data for thieno-azepine analogs across different assays?
Methodological Answer: Discrepancies may arise from assay-specific parameters (e.g., cell line variability, solvent effects). To address this:
Q. How can advanced synthetic techniques like aza-Wittig reactions improve the diversity of thieno-azepine scaffolds?
Methodological Answer: The aza-Wittig reaction enables efficient construction of nitrogen-containing heterocycles. For example, treating iminophosphoranes with carbonyl compounds generates azepine precursors, which undergo base-catalyzed cyclization to form fused thieno-pyrimidinones. This method allows modular substitution at the 2-position of the pyrimidine ring, expanding structural diversity .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in the synthesis of thieno-azepine derivatives?
Methodological Answer: Implement factorial design (e.g., 2³ factorial experiments) to test variables like temperature, solvent volume, and catalyst loading. Statistical tools (ANOVA, response surface methodology) identify critical factors affecting yield and purity. Documenting exact recrystallization temperatures and solvent evaporation rates ensures reproducibility .
Q. What computational tools are recommended for predicting spectroscopic data of novel thieno-azepine derivatives?
Methodological Answer: Software like ACD/Labs NMR Predictor and ChemDraw generates simulated ¹H/¹³C NMR spectra based on DFT-optimized structures. IR and UV-Vis predictions can be performed using Gaussian or ORCA. Cross-validate computational results with experimental data to refine force field parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
